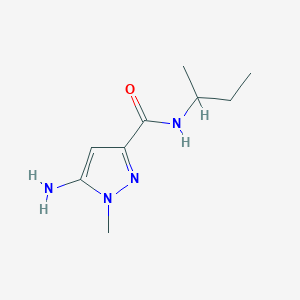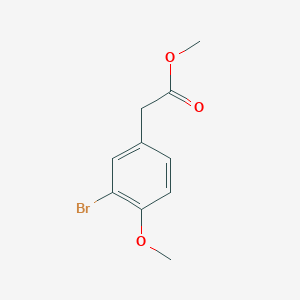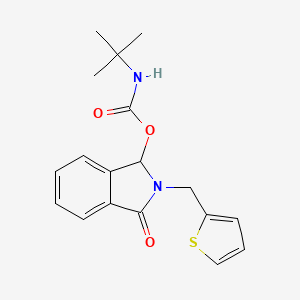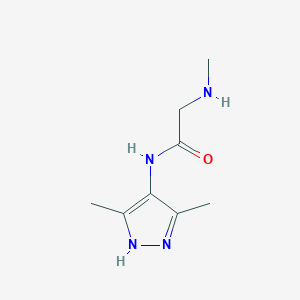![molecular formula C11H18ClNO2 B2782901 Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride CAS No. 2490404-72-1](/img/structure/B2782901.png)
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride exerts its effects by binding to and activating the MC1R, which is expressed on the surface of melanocytes and other cells. Activation of the MC1R leads to the production of cyclic adenosine monophosphate (cAMP), a second messenger that regulates a variety of cellular processes, including melanin production. This compound also activates other melanocortin receptors, including the MC3R and MC4R, which are involved in the regulation of food intake and energy expenditure.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the stimulation of melanin production, the regulation of food intake and energy expenditure, and the improvement of erectile function. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in treating a variety of conditions.
実験室実験の利点と制限
One of the main advantages of using Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride in lab experiments is its high potency and specificity for the MC1R. This compound is also relatively stable and easy to synthesize, making it a useful tool for studying the effects of melanocortin receptor activation. However, one limitation of using this compound in lab experiments is its potential for off-target effects, particularly on other melanocortin receptors. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.
将来の方向性
There are many potential future directions for research on Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride. One area of interest is its potential applications in treating skin conditions such as vitiligo and albinism. Further studies are needed to determine the efficacy and safety of this compound in humans for these indications. Another area of interest is its potential as a weight-loss drug, although further studies are needed to determine its long-term safety and efficacy. Finally, this compound may have potential applications in treating other conditions, such as inflammatory diseases and neurodegenerative disorders, although further studies are needed to determine its mechanisms of action and therapeutic potential.
合成法
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride is typically synthesized using solid-phase peptide synthesis (SPPS), a technique that involves the stepwise assembly of amino acids on a solid support. The synthesis of this compound involves the coupling of the amino acid sequence of α-MSH with modifications at the N- and C-termini to improve its stability and potency. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure, homogeneous peptide.
科学的研究の応用
Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in regulating melanogenesis, the process of melanin production. This compound has been shown to stimulate the production of melanin in melanocytes, which has potential applications in treating skin conditions such as vitiligo and albinism.
In addition to its effects on melanogenesis, this compound has also been studied for its potential applications in treating obesity, erectile dysfunction, and other conditions. This compound has been shown to reduce food intake and increase energy expenditure in animal models, suggesting that it may have potential as a weight-loss drug. This compound has also been shown to improve erectile function in animal models, although further studies are needed to determine its efficacy in humans.
特性
IUPAC Name |
methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11;/h7-8H,2-6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQXWMFRQXTFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782821.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782823.png)
![(3-(benzyloxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2782824.png)
![N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Naphthalen-2-Yl-L-Alanyl-L-Alaninamide](/img/structure/B2782825.png)
![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)


![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2782835.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)

